REACTION_CXSMILES
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[CH3:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][C:3]=1[C:4]#[N:5]>[Pd].C(O)C>[NH2:10][C:7]1[CH:8]=[CH:9][C:2]([CH3:1])=[C:3]([CH:6]=1)[C:4]#[N:5]
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Name
|
|
Quantity
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25 g
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Type
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reactant
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Smiles
|
CC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
150 mL
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
|
C(C)O
|
Type
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CUSTOM
|
Details
|
is stirred under an atmosphere of hydrogen
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration through a pad of celite
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Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C#N)C1)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |